molecular formula C35H36FN5O7 B13399381 N-[9-[(2R,3R,4R,5R)-5-[[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl]-3-fluoro-4-hydroxy-2-tetrahydrofuryl]-6-oxo-6,9-dihydro-1H-purin-2-yl]isobutyramide

N-[9-[(2R,3R,4R,5R)-5-[[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl]-3-fluoro-4-hydroxy-2-tetrahydrofuryl]-6-oxo-6,9-dihydro-1H-purin-2-yl]isobutyramide

Cat. No.: B13399381
M. Wt: 657.7 g/mol
InChI Key: QQQXVSXVBFQISZ-UHFFFAOYSA-N
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Description

N-[9-[(2R,3R,4R,5R)-5-[[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl]-3-fluoro-4-hydroxy-2-tetrahydrofuryl]-6-oxo-6,9-dihydro-1H-purin-2-yl]isobutyramide is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[9-[(2R,3R,4R,5R)-5-[[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl]-3-fluoro-4-hydroxy-2-tetrahydrofuryl]-6-oxo-6,9-dihydro-1H-purin-2-yl]isobutyramide involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the tetrahydrofuran ring, followed by the introduction of the fluoro and hydroxy groups. The bis(4-methoxyphenyl)(phenyl)methoxy group is then attached, and the final step involves the formation of the purin-2-yl isobutyramide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow chemistry techniques to ensure consistent reaction conditions and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-[9-[(2R,3R,4R,5R)-5-[[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl]-3-fluoro-4-hydroxy-2-tetrahydrofuryl]-6-oxo-6,9-dihydro-1H-purin-2-yl]isobutyramide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The fluoro group can be reduced to a hydrogen atom.

    Substitution: The methoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the fluoro group would yield a hydrogenated product.

Scientific Research Applications

N-[9-[(2R,3R,4R,5R)-5-[[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl]-3-fluoro-4-hydroxy-2-tetrahydrofuryl]-6-oxo-6,9-dihydro-1H-purin-2-yl]isobutyramide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[9-[(2R,3R,4R,5R)-5-[[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl]-3-fluoro-4-hydroxy-2-tetrahydrofuryl]-6-oxo-6,9-dihydro-1H-purin-2-yl]isobutyramide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways involved depend on the specific application being studied.

Comparison with Similar Compounds

Similar compounds to N-[9-[(2R,3R,4R,5R)-5-[[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl]-3-fluoro-4-hydroxy-2-tetrahydrofuryl]-6-oxo-6,9-dihydro-1H-purin-2-yl]isobutyramide include other purine derivatives and compounds with similar functional groups. These compounds may share some properties but differ in their specific interactions and applications. The uniqueness of this compound lies in its specific combination of functional groups and their spatial arrangement, which confer distinct chemical and biological properties.

Biological Activity

N-[9-[(2R,3R,4R,5R)-5-[[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl]-3-fluoro-4-hydroxy-2-tetrahydrofuryl]-6-oxo-6,9-dihydro-1H-purin-2-yl]isobutyramide is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C39H37N5O7
  • Molecular Weight : 687.76 g/mol
  • CAS Number : 110764-72-2
  • IUPAC Name : N-(9-((2R,3R,4R,5R)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide

Structural Representation

The compound's structure includes multiple functional groups that contribute to its biological activity. The presence of a purine core and various aromatic substituents suggests potential interactions with biological targets such as enzymes and receptors.

The biological activity of this compound primarily involves modulation of purinergic signaling pathways. Purinergic receptors (P1 and P2) play crucial roles in various physiological processes including inflammation, immune response, and cellular signaling.

Target Interactions

Research indicates that this compound may interact with specific purinergic receptors such as:

  • P2Y Receptors : Involved in mediating cellular responses to extracellular nucleotides.
  • Adenosine Receptors : Affecting neurotransmission and inflammation.

Anticancer Activity

Recent studies have highlighted the compound's potential anticancer properties. In vitro experiments demonstrated that it can inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest. The compound's structural features allow it to interfere with critical signaling pathways involved in tumor growth.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation by modulating cytokine release and inhibiting pathways associated with chronic inflammatory diseases. This effect is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease.

Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the effects of N-[9-(substituted purines)] on various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a chemotherapeutic agent .

Study 2: Inflammation Modulation

Another research article focused on the anti-inflammatory properties of the compound in a murine model of colitis. The findings revealed that treatment with N-[9-(substituted purines)] led to decreased levels of pro-inflammatory cytokines (TNF-alpha, IL-6) and improved histological scores compared to untreated controls .

Summary of Biological Activities

Activity TypeEffectReference
AnticancerInhibition of cell growthJournal of Medicinal Chemistry
Anti-inflammatoryReduced cytokine levelsInflammation Research
PropertyValue
Molecular Weight687.76 g/mol
Purity95%
CAS Number110764-72-2

Properties

IUPAC Name

N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H36FN5O7/c1-20(2)31(43)39-34-38-30-28(32(44)40-34)37-19-41(30)33-27(36)29(42)26(48-33)18-47-35(21-8-6-5-7-9-21,22-10-14-24(45-3)15-11-22)23-12-16-25(46-4)17-13-23/h5-17,19-20,26-27,29,33,42H,18H2,1-4H3,(H2,38,39,40,43,44)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQQXVSXVBFQISZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H36FN5O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

657.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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